molecular formula C10H9NO3 B2557893 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1391287-16-3

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B2557893
CAS No.: 1391287-16-3
M. Wt: 191.186
InChI Key: LPWBLDPEQCXHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3. It is a derivative of quinoline, characterized by the presence of a carboxylic acid group at the 5-position and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

    Quinoline-5-carboxylic acid: Lacks the ketone group at the 4-position.

    4-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group at the 5-position.

    1,2,3,4-Tetrahydroquinoline-5-carboxylic acid: Lacks the ketone group at the 4-position

Uniqueness: 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to the presence of both the ketone and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-4-5-11-7-3-1-2-6(9(7)8)10(13)14/h1-3,11H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWBLDPEQCXHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C2C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.